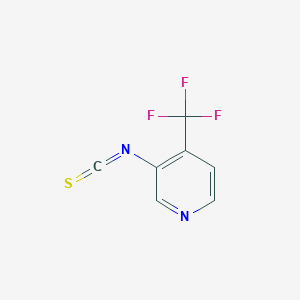
3-Isothiocyanato-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-4-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 4-(trifluoromethyl)pyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
4-(trifluoromethyl)pyridine+CSCl2+Et3N→this compound+Et3N⋅HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Isothiocyanato-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases, and are often conducted under reflux conditions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic substitution: Thioureas, carbamates, and dithiocarbamates.
Cyclization: Various heterocyclic compounds.
Oxidation and reduction: Oxidized or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanato-4-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Isothiocyanato-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Isothiocyanato-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the isothiocyanate group but contains the trifluoromethyl group.
Uniqueness
3-Isothiocyanato-4-(trifluoromethyl)pyridine is unique due to the presence of both the isothiocyanate and trifluoromethyl groups
Propiedades
Fórmula molecular |
C7H3F3N2S |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
3-isothiocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
Clave InChI |
ANXBJXUPNMSYCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(F)(F)F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


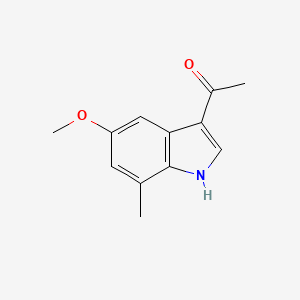
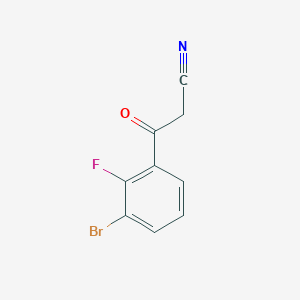
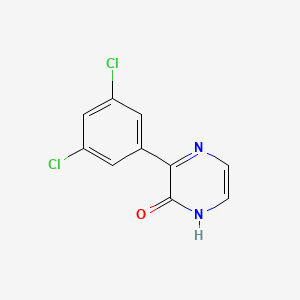
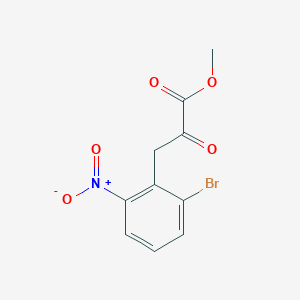

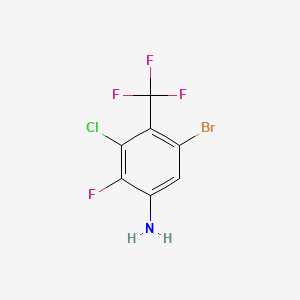


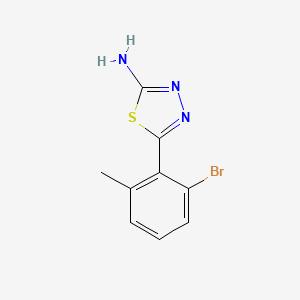

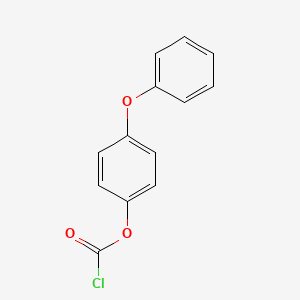

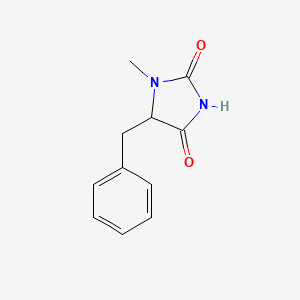
![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
